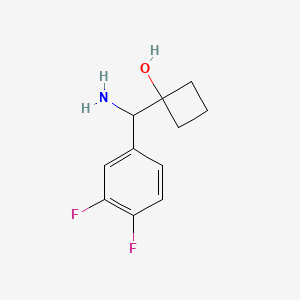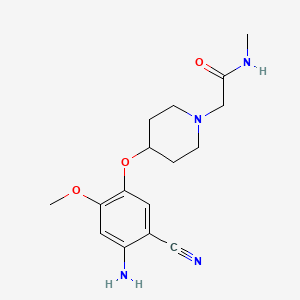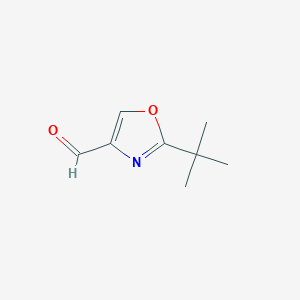![molecular formula C13H21NO B13903866 [5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group, a butylamino group, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(2-methylbutylamino)phenyl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl ring followed by the introduction of the butylamino group through nucleophilic substitution. The final step involves the reduction of a carbonyl group to form the methanol group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the methanol group.
Substitution: The butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the methanol group.
Wissenschaftliche Forschungsanwendungen
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [5-Methyl-2-(2-methylbutylamino)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-Methyl-2-(2-methylbutylamino)phenyl]ethanol
- [5-Methyl-2-(2-methylbutylamino)phenyl]propanol
Uniqueness
Compared to similar compounds, [5-Methyl-2-(2-methylbutylamino)phenyl]methanol has unique structural features that influence its chemical reactivity and biological activity. The presence of the methanol group, in particular, plays a crucial role in its interactions with other molecules and its overall properties.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
[5-methyl-2-(2-methylbutylamino)phenyl]methanol |
InChI |
InChI=1S/C13H21NO/c1-4-10(2)8-14-13-6-5-11(3)7-12(13)9-15/h5-7,10,14-15H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
QJVMJFXQNXRNKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CNC1=C(C=C(C=C1)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


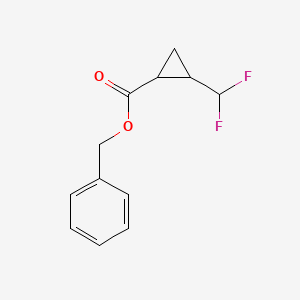
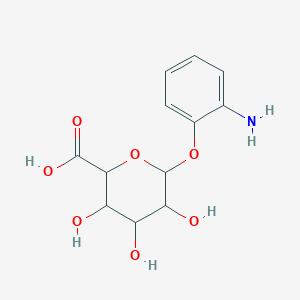


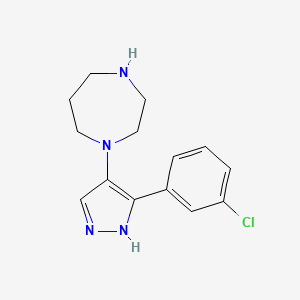
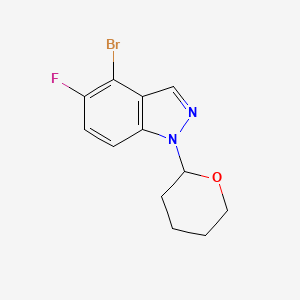
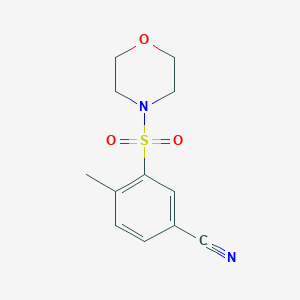

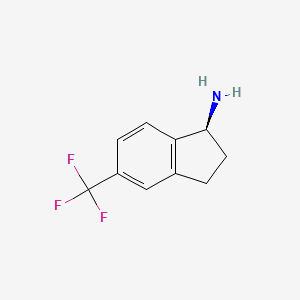
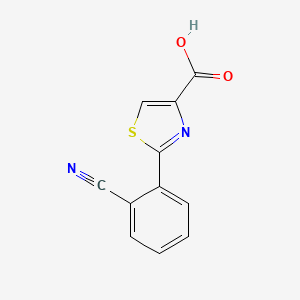
![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)
